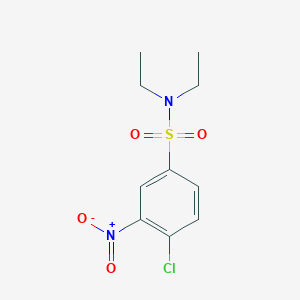

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNWYHOMQGOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385366 | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-53-7 | |

| Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. As a substituted benzenesulfonamide, this compound holds potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. This document synthesizes available data on its structure, physicochemical characteristics, synthesis, and reactivity. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery, enabling informed decisions in experimental design and application.

Introduction: The Sulfonamide Scaffold in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotic sulfa drugs. Beyond this historical significance, the benzenesulfonamide moiety is a privileged scaffold, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and its capacity to form crucial hydrogen bonds with biological targets. This compound is a member of this important class of compounds, featuring a substitution pattern that offers multiple avenues for further chemical modification, making it a molecule of significant interest for synthetic chemists.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section details the known and inferred physicochemical characteristics of this compound.

Nomenclature and Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 127-53-7[2]

-

Molecular Formula: C₁₀H₁₃ClN₂O₄S[2]

-

Molecular Weight: 292.74 g/mol [2]

-

Synonyms: [(4-chloro-3-nitrophenyl)sulfonyl]diethylamine, N,N-Diethyl-3-nitro-4-chlorobenzenesulfonamide[1][3]

The structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and an N,N-diethylsulfonamide group. The relative positions of these substituents—particularly the electron-withdrawing nitro and chloro groups—significantly influence the reactivity of the aromatic ring and the properties of the sulfonamide moiety.

Physicochemical Data Summary

While specific experimental data for this compound is not extensively published, properties can be reliably inferred from closely related analogs and computational models. The following table summarizes these key properties.

| Property | Value / Observation | Source / Rationale |

| Physical State | Expected to be a crystalline solid at room temperature. | Based on the solid nature of the parent amide, 4-chloro-3-nitrobenzenesulfonamide.[4] |

| Melting Point | Estimated to be in the range of 60-80 °C. | The analogous N,N-dimethyl compound has a melting point of 70 °C. The parent amide melts at a much higher 175-176 °C due to intermolecular hydrogen bonding.[4] |

| Boiling Point | High, with an estimated value >380 °C. | The N,N-dimethyl analog has a boiling point of 387.3 °C. Decomposition may occur at such high temperatures. |

| Solubility | Limited solubility in water. Soluble in polar organic solvents. | The parent amide has low water solubility but is more soluble in polar organic solvents.[4] The diethyl groups increase lipophilicity, likely further reducing water solubility. |

| pKa | The sulfonamide nitrogen is non-acidic. | Unlike primary or secondary sulfonamides, the tertiary sulfonamide nitrogen lacks a proton to donate. |

| XLogP3 | 2.2 | Computationally predicted value indicating moderate lipophilicity.[1] |

Synthesis and Purification

The synthesis of this compound is a straightforward process rooted in well-established sulfonyl chloride chemistry. The primary route involves the reaction of a sulfonyl chloride precursor with a secondary amine.

Synthetic Pathway Overview

The logical and most common synthetic approach proceeds in two main stages:

-

Chlorosulfonation: Synthesis of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, from 2-chloronitrobenzene.

-

Amination: Reaction of the sulfonyl chloride with diethylamine to form the final tertiary sulfonamide.

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of substituted benzenes.[5][6]

-

Reaction Setup: To a flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HCl), add chlorosulfonic acid (4-5 molar equivalents).

-

Reactant Addition: Cool the chlorosulfonic acid in an ice bath and slowly add 2-chloronitrobenzene (1 molar equivalent) with continuous stirring.

-

Reaction Progression: After the addition is complete, gradually heat the mixture. A typical heating profile involves holding the temperature at 100°C, then 110°C, and finally 120-130°C for several hours until the evolution of HCl gas subsides.[6]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a non-polar solvent like petroleum ether.[5]

Step 2: Synthesis of this compound

This amination is a classic example of nucleophilic acyl substitution at a sulfonyl center.[7]

-

Reaction Setup: Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Amine Addition: Cool the solution in an ice bath. Add diethylamine (at least 2 molar equivalents) dropwise. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, 1 equivalent of diethylamine can be used with 1 equivalent of a non-nucleophilic base like triethylamine.

-

Reaction Completion: Stir the mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex aromatic region with three protons exhibiting distinct splitting patterns due to their ortho, meta, and para relationships. The diethyl group should present as a quartet (for the -CH₂- protons) and a triplet (for the -CH₃ protons), characteristic of an ethyl group coupled to each other.

-

¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, nitro, and sulfonamide substituents. Two additional signals would be present for the ethyl carbons of the diethylamino group.

-

IR Spectroscopy: Key infrared absorption bands would include strong peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹). Strong bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group would also be prominent (around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional components: the nitro group, the chloro group, and the sulfonamide-substituted aromatic ring.

Caption: Key reactivity sites on the molecule.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it unmasks a versatile amino group, enabling the synthesis of a wide range of derivatives through acylation, alkylation, or diazotization reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is activated towards SNAr by the presence of the strongly electron-withdrawing nitro and sulfonamide groups. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diverse functionalities onto the aromatic ring.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive building block for:

-

Scaffold Decoration: Its multiple functional handles allow for the systematic exploration of chemical space around the benzenesulfonamide core. The ability to perform sequential reactions—for instance, SNAr followed by nitro reduction and subsequent amidation—enables the construction of complex molecules with potential biological activity.

-

Intermediate for Azo Dyes: The parent compound, 4-chloro-3-nitrobenzenesulfonamide, is noted as an intermediate for azo dyes.[8] The amine derived from the reduction of the nitro group can be diazotized and coupled to form azo compounds, suggesting a similar application for this diethyl derivative in creating specialized dyes or functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from related compounds like 4-chloro-3-nitrobenzenesulfonamide.

-

General Hazards: Compounds of this class are typically irritants. Skin and eye contact should be avoided.[4] Inhalation of dust should be minimized.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in synthetic chemistry. Its value lies in the strategic placement of reactive functional groups on a stable benzenesulfonamide scaffold. The ability to selectively modify the nitro and chloro substituents provides a robust platform for generating diverse molecular architectures. This guide has consolidated the available and inferred knowledge on this compound to provide a solid foundation for its use in research, with the ultimate aim of facilitating the discovery and development of new chemical entities.

References

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Pharmaffiliates. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved January 5, 2026, from [Link]

-

Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved January 5, 2026, from [Link]

-

YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 127-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. 97-09-6 CAS MSDS (4-Chloro-3-nitrobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a key organic intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a vital resource for professionals in chemical synthesis and pharmaceutical development. It emphasizes safety, handling, and the compound's role as a versatile building block in the creation of more complex molecules.

Compound Identification and Core Properties

This compound is a substituted aromatic sulfonamide. The presence of a reactive sulfonyl chloride precursor, a nitro group, a chlorine atom, and diethylamine functionality makes it a significant intermediate in organic synthesis.

Chemical Identifiers:

-

Synonyms: N,N-Diethyl-4-chloro-3-nitrobenzenesulfonamide, [(4-chloro-3-nitrophenyl)sulfonyl]diethylamine[5]

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 127-53-7 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [1][2] |

| Molecular Weight | 292.74 g/mol | [1][2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Note: Extensive experimental data for this specific compound is not broadly published. Properties are often inferred from closely related structures.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The process involves the reaction of a highly reactive sulfonyl chloride with a secondary amine.

2.1. Synthesis of the Precursor: 4-chloro-3-nitrobenzenesulfonyl chloride

The essential precursor is 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5). This intermediate is typically synthesized via the chlorosulfonation of o-chloronitrobenzene.[6][7]

-

Reaction Principle: The process involves reacting o-chloronitrobenzene with an excess of chlorosulfonic acid. The temperature is carefully controlled in a stepwise manner, often starting around 100°C and gradually increasing to 130°C, to ensure the reaction proceeds to completion while minimizing side products.[6] The evolution of hydrogen chloride gas signifies the progress of the reaction.

-

Experimental Insights: Using a molar ratio of 4:1 to 5:1 of chlorosulfonic acid to o-chloronitrobenzene is optimal for achieving high yields, which can exceed 90%.[6][7] The reaction is quenched by carefully adding the mixture to an ice-water slurry, which causes the sulfonyl chloride product to precipitate as a solid. This step is critical as high temperatures during quenching can lead to hydrolysis of the sulfonyl chloride back to the less useful sulfonic acid, thereby reducing the yield.[6]

2.2. Final Synthesis Step: Formation of the Sulfonamide

The target compound is formed by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with diethylamine.

-

Reaction Principle: This is a nucleophilic substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine or an excess of diethylamine itself, to neutralize the hydrochloric acid (HCl) byproduct formed.[8]

-

Causality of Experimental Choices:

-

Solvent: A dry, inert solvent like dichloromethane is used to prevent hydrolysis of the reactive sulfonyl chloride.[8]

-

Temperature Control: The reaction is often initiated at low temperatures (e.g., -40°C to 0°C) to control the exothermic nature of the reaction and prevent the formation of side products.[8]

-

Base: The inclusion of a base is crucial. Without it, the HCl produced would protonate the diethylamine, rendering it non-nucleophilic and halting the reaction.

-

Detailed Experimental Protocol (Representative)

This protocol is adapted from the synthesis of analogous sulfonamides and represents a standard, field-proven methodology.[8]

-

Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Amine Addition: Add a solution of diethylamine (2.2 equivalents) or a combination of diethylamine (1.1 equivalents) and triethylamine (1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Wash the reaction mixture sequentially with dilute HCl (to remove excess amine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: General synthesis pathway.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical. Chromatographic techniques are the most powerful and widely used methods for analyzing sulfonamides.[9][10][11]

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for monitoring reaction progress and assessing the final purity of non-volatile compounds like sulfonamides.[9][10]

-

Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector is typically effective due to the aromatic nature of the compound.

-

Self-Validation: A robust HPLC method is validated for linearity, accuracy, precision, and selectivity.[10] The retention time is a reliable identifier, while the peak area allows for accurate quantification.

Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities.[10] |

| Detection | UV at ~278 nm | The aromatic ring and nitro group provide strong chromophores for UV detection.[10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing resolution and analysis time.[10] |

| Temperature | 30°C | Ensures reproducible retention times by controlling solvent viscosity.[10] |

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities or byproducts. While sulfonamides themselves may require derivatization to be volatile enough for GC, the technique is invaluable for analyzing starting materials and potential side-products.[11]

-

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then fragmented and identified by their mass-to-charge ratio in the mass spectrometer, providing definitive structural information.

Analytical Workflow Diagram

Caption: Typical HPLC analytical workflow.

Safety, Handling, and Disposal

Working with substituted nitroaromatics and sulfonyl chlorides requires strict adherence to safety protocols. The following information is based on data for closely related compounds like 4-chloro-3-nitrobenzenesulfonamide and N-substituted sulfonamides.[12][13][14][15]

Hazard Identification (Anticipated):

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed or in contact with skin.[13]

Safe Handling and First Aid Protocols

| Procedure | Step-by-Step Instructions |

| Personal Protective Equipment (PPE) | Always wear nitrile gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated fume hood.[12][14] |

| Handling | Avoid generating dust. Keep away from incompatible materials like strong oxidizing agents and bases.[15] Prevent contact with skin, eyes, and clothing. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[1][14] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[13] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[14] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 127-53-7) is a valuable chemical intermediate whose synthesis and handling are governed by well-understood principles of organic chemistry. Its preparation from 4-chloro-3-nitrobenzenesulfonyl chloride and diethylamine is a robust and scalable process. Proper analytical oversight, primarily through HPLC, ensures the quality required for subsequent applications in pharmaceutical and materials science. Adherence to stringent safety protocols is paramount due to the potential hazards associated with this class of compounds. This guide provides the foundational knowledge for scientists to utilize this versatile molecule effectively and safely in their research and development endeavors.

References

- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

-

YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

-

Al-Bayati, Y. K., & Al-Tameme, A. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 13. Retrieved from [Link]

-

Tradeindia. (n.d.). 4-chloro-n N-diethyl-3-nitrobenzenesulfonamide Cas:127-53-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

Popa, D. E., Sfarmă-Cojocaru, A., Mareș, M., Tănase, I. I., & Ciobanu, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 462. Retrieved from [Link]

-

Cole-Parmer. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Retrieved from [Link]

-

Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide - High purity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoyl chloride. Retrieved from [Link]

Sources

- 1. 127-53-7|this compound|BLD Pharm [bldpharm.com]

- 2. 127-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. 4-chloro-n N-diethyl-3-nitrobenzenesulfonamide Cas:127-53-7 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 5. This compound [cymitquimica.com]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-CHLORO-3-NITRO-BENZENESULFONYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, a molecule of interest for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methods, and a proposed framework for evaluating its biological potential, all grounded in established scientific principles.

Introduction: The Scientific Interest in Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry. The structural motif is present in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of specific substituents onto the benzene ring, such as chloro and nitro groups, can significantly modulate the compound's physicochemical properties and biological activity. The nitroaromatic scaffold, in particular, is known for its diverse and potent bioactivities, although often accompanied by toxicity concerns that necessitate careful evaluation.[4][5] This guide will focus on the diethylamino derivative, this compound, providing a detailed roadmap for its synthesis and initial biological screening.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a chlorine atom, a nitro group, and an N,N-diethylsulfonamide group.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 127-53-7 | [6] |

| Molecular Formula | C10H13ClN2O4S | [6] |

| Molecular Weight | 292.74 g/mol | [6] |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[O-] | Inferred |

| InChI Key | PQUNWYHOMQGOAT-UHFFFAOYSA-N | [6] |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved in a two-step process, starting from the readily available o-chloronitrobenzene. The first step involves the chlorosulfonation of o-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with diethylamine to afford the final product.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[7][8][9]

Experimental Protocol:

-

In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charge the flask with chlorosulfonic acid (4 to 5 molar equivalents relative to o-chloronitrobenzene).

-

Cool the flask in an ice-water bath and slowly add o-chloronitrobenzene (1 molar equivalent) dropwise via the dropping funnel with vigorous stirring.

-

After the addition is complete, gradually heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases.[8][9]

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.[9]

Step 2: Synthesis of this compound

This is a standard procedure for the synthesis of N,N-disubstituted sulfonamides from sulfonyl chlorides.[10]

Experimental Protocol:

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of diethylamine (2.2 molar equivalents) in the same solvent to the cooled solution of the sulfonyl chloride. The excess diethylamine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess diethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the ethyl groups of the diethylamino moiety (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons and the carbons of the ethyl groups.[11][12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretches, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the nitro group (N=O stretches, around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), and the C-Cl bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Proposed Biological Evaluation

Given the structural alerts present in this compound (sulfonamide and nitroaromatic moieties), a preliminary in vitro biological screening is warranted to assess its potential therapeutic applications and cytotoxic profile.

In Vitro Cytotoxicity Screening

A primary assessment of cytotoxicity is crucial for any compound intended for biological applications.[13]

Experimental Protocol (MTT Assay):

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with a range of concentrations of this compound.

-

MTT Assay: After a 48-72 hour incubation period, add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Antimicrobial Screening

The sulfonamide moiety suggests potential antimicrobial activity.[2]

Experimental Protocol (Broth Microdilution Method):

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Screening Workflow Diagram

Caption: Proposed workflow for the initial biological evaluation.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization and biological screening protocols provide a solid foundation for assessing the potential of this molecule in drug discovery and development. Future work should focus on the actual execution of these experimental plans, followed by a detailed structure-activity relationship (SAR) analysis to guide the design of more potent and less toxic analogs.

References

- BenchChem. (2025).

- Gong, L., et al. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.

- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 819-835.

- Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.

- BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. BenchChem.

- Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds.

- Gheorghe, A., et al. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Molecules, 29(6), 1389.

- De, B., et al. (2004). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere With Membrane Traffic. Traffic, 5(7), 478-492.

- University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- Bolm, C., & Frison, J. C. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 10(21), 4943-4945.

- Asadipour, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 12(4), 685-696.

- da Silva, A. B., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 31(11), 2329-2341.

- Nacsa, E. D., & Lambert, T. H. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9577-9581.

- Veisi, H., et al. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 4-chloro-N,N-didodecyl-3-nitrobenzenesulfonamide - Optional[13C NMR] - Spectrum.

- Haz-Map. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide.

- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide(97-09-6) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-chloro-3-nitrobenzenesulfonamide - Optional[13C NMR] - Spectrum.

- PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide.

- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.

- Biosynth. (n.d.). 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

- Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Versatility of 4-Chloro-3-nitrobenzenesulfonic Acid.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITROBENZENESULFONAMIDE AldrichCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide of interest in various chemical and pharmaceutical research areas. An accurate understanding of its solubility is fundamental for its application in synthesis, formulation development, and biological screening. Solubility dictates a compound's bioavailability, dictates the choice of solvents for reactions and purifications, and influences the design of analytical methods. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its expected solubility behavior, and a detailed protocol for its experimental determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential to predict its solubility. Due to a lack of extensive experimental data in peer-reviewed literature for this compound, this section combines available information with predicted values and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-chloro-3-nitrobenzenesulfonamide (Parent Compound) | Notes |

| CAS Number | 127-53-7 | 97-09-6 | Identification of the specific chemical entity. |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S | C₆H₅ClN₂O₄S | The addition of two ethyl groups increases molecular weight and lipophilicity. |

| Molecular Weight | 292.74 g/mol | 236.63 g/mol | Affects molar solubility calculations. |

| Boiling Point | 409.3±55.0 °C (Predicted)[1] | 175-176 °C | The N,N-diethyl substitution significantly increases the boiling point. |

| Density | 1.382±0.06 g/cm³ (Predicted)[1] | ~1.60 g/cm³ (estimate)[2] | |

| pKa | No experimental data found. Predicted: -6.49±0.70[1] | 9.28±0.60 (Predicted)[2] | The predicted pKa of -6.49 for the diethyl derivative is likely for the nitro or sulfonyl group and not physiologically relevant. The parent sulfonamide's predicted pKa of 9.28 is more indicative of the sulfonamide N-H acidity, which is absent in the N,N-disubstituted title compound. The diethyl derivative lacks an acidic proton on the sulfonamide nitrogen, making it a non-ionizable compound in typical aqueous pH ranges. |

| Water Solubility | No experimental data found. Expected to be low. | 224.8 mg/L at 15 °C[2] | The parent compound has limited water solubility. The N,N-diethyl substitution increases the molecule's lipophilicity, which is expected to further decrease its aqueous solubility. |

Understanding the Solubility Profile

The molecular structure of this compound provides key insights into its expected solubility:

-

Aqueous Solubility: The presence of polar nitro (-NO₂) and sulfonyl (-SO₂-) groups can engage in dipole-dipole interactions with water. However, the molecule is dominated by a non-polar aromatic ring and two ethyl groups, which will significantly limit its solubility in water. Unlike its parent compound, 4-chloro-3-nitrobenzenesulfonamide, the N,N-diethyl derivative lacks the acidic proton on the sulfonamide nitrogen. This means its solubility will not be significantly influenced by pH changes in the typical aqueous range (pH 1-10)[3].

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. This is due to the ability of these solvents to interact with the polar functionalities of the molecule. Solubility in less polar solvents like ethanol and methanol is expected to be moderate, while it is likely to be low in nonpolar solvents such as hexane and toluene[3].

Experimental Determination of Equilibrium Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method, followed by quantification with High-Performance Liquid Chromatography (HPLC).

Part 1: Equilibrium Saturation

This phase involves creating a saturated solution of the compound in the selected solvents.

Protocol:

-

Solvent Selection: Choose a range of solvents for testing, for example: water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, and DMSO.

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume of each solvent in a series of glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This extended time ensures that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant of each vial. To avoid transferring any undissolved solid, it is crucial to filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

Caption: Workflow for preparing a saturated solution.

Part 2: Quantification by HPLC-UV

This phase involves accurately measuring the concentration of the dissolved compound in the filtered supernatant.

Protocol:

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., acetonitrile or DMSO).

-

Perform a series of serial dilutions from the stock solution to create a set of calibration standards with known concentrations.

-

-

Sample Dilution: Dilute the filtered supernatant samples from Part 1 with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis:

-

Inject the calibration standards and the diluted samples onto an appropriate HPLC system. A reverse-phase C18 column is a common starting point for sulfonamides.

-

Develop a suitable isocratic or gradient elution method. A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Use a UV detector set to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan of a standard solution).

-

-

Data Analysis:

-

Integrate the peak area for the compound in each chromatogram.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.

-

Caption: Workflow for solubility quantification by HPLC.

Conclusion

References

-

Solubility of Things. 4-Chloro-3-nitrobenzenesulfonamide. Available at: [Link]

Sources

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. This compound, a substituted nitroaromatic sulfonamide, represents a class of molecules with significant potential, finding applications from medicinal chemistry to specialized dye synthesis[1]. Its efficacy and safety are intrinsically linked to its precise chemical structure. This guide provides a comprehensive, field-proven framework for the spectral analysis of this molecule, moving beyond mere data presentation to explore the causal relationships that govern its spectroscopic behavior. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the insights needed for confident characterization.

Molecular Structure and Analytical Overview

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The molecule is comprised of a 1,2,4-trisubstituted benzene ring bearing three distinct and electronically influential functional groups: a strongly electron-withdrawing nitro group (-NO₂), a chloro group (-Cl), and an N,N-diethylsulfonamide group (-SO₂N(CH₂CH₃)₂).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [2] |

| Molecular Weight | 292.74 g/mol | |

| Monoisotopic Mass | 292.02844 Da | [2] |

| CAS Number | 54545-91-8 |

The interplay of these groups dictates the molecule's electronic environment and, consequently, its unique spectral fingerprint. Our analytical workflow is designed to probe this structure from multiple angles to build a self-validating dataset.

Caption: Predicted major fragmentation pathways in EI-MS.

Key Fragment Ions and Their Significance

| m/z (for ³⁵Cl) | Proposed Fragment | Significance |

| 263 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the diethylamino group (alpha-cleavage). A common fragmentation for N-alkyl compounds. |

| 246 | [M - NO₂]⁺ | Loss of a nitro radical. This is a characteristic fragmentation for nitroaromatic compounds. [3][4]The resulting ion is stabilized by the aromatic ring. |

| 155/157 | [C₆H₃ClNO₂]⁺ | Represents the aromatic core after cleavage of the C-S bond. The isotopic pattern confirms the presence of chlorine in this fragment. |

| 136 | [SO₂N(C₂H₅)₂]⁺ | Represents the diethylsulfonamide moiety after cleavage of the C-S bond. Confirms the structure of the side chain. |

Experimental Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion, its isotope pattern, and the key fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Conclusion: A Self-Validating Structural Dossier

By integrating data from NMR, IR, and MS, we construct a comprehensive and self-validating analytical dossier for this compound. ¹H and ¹³C NMR define the precise connectivity of the carbon and proton skeleton. IR spectroscopy provides rapid and definitive confirmation of the critical nitro and sulfonamide functional groups. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides a fragmentation map consistent with the proposed structure. This multi-technique approach ensures the highest degree of confidence in structural elucidation, a cornerstone of scientific integrity in modern chemical research.

References

Sources

A Strategic Guide to Elucidating the Mechanism of Action of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Preamble: Charting a Course into the Unknown

The compound 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide belongs to the benzenesulfonamide class, a scaffold of significant interest in medicinal chemistry.[1] While the broader family of benzenesulfonamides has yielded drugs targeting a range of biological entities—from enzymes like carbonic anhydrases and kinases to ion channels—the specific mechanism of action for this particular derivative remains uncharted territory.[2][3][4][5] The absence of direct research necessitates a structured, hypothesis-driven approach to unveil its biological function.

This guide is structured not as a review of established facts, but as a strategic roadmap for the research scientist. It provides a comprehensive, multi-phase experimental plan designed to systematically investigate, identify, and validate the mechanism of action (MoA) of this compound. Our approach is rooted in a philosophy of progressive clarification, beginning with broad, unbiased screening and iteratively narrowing the focus to specific molecular targets and pathways.

Phase 1: Hypothesis Generation through Broad-Spectrum Analysis

The initial phase is designed to cast a wide net, leveraging computational predictions and target-agnostic cellular assays to generate initial hypotheses about the compound's biological activity.

Part 1A: In Silico Target Prediction

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we first explore the most probable biological targets through computational modeling. This approach utilizes the known chemical space of ligands and their targets to predict interactions for our novel compound. The structural motifs within this compound—namely the sulfonamide group and the nitro-substituted aromatic ring—provide a strong basis for these predictive algorithms.[6][7][8]

Experimental Protocol: Computational Target Prediction

-

Compound Preparation: Obtain the 2D structure of this compound (SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[O-]) and convert it to a 3D conformer using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Database Selection: Utilize multiple target prediction databases and software to ensure a consensus-based approach. Recommended platforms include:

-

SwissTargetPrediction

-

SuperPred

-

PharmMapper

-

-

Prediction Execution: Submit the 3D structure to each platform. The algorithms will screen for structural similarity against a library of known bioactive ligands and rank potential protein targets based on the likelihood of interaction.

-

Target Prioritization: Consolidate the results. Prioritize targets that appear across multiple prediction platforms or belong to protein families known to interact with benzenesulfonamide derivatives (e.g., carbonic anhydrases, kinases, G-protein coupled receptors, ion channels).[2][3][4]

Trustworthiness: This multi-platform approach provides a self-validating system. A target predicted by several independent algorithms is a more trustworthy candidate for subsequent experimental validation.

Part 1B: Phenotypic Screening

Expertise & Experience: Phenotypic screening allows us to observe the compound's effect on whole cells without preconceived notions of its target.[9][10][11] This is a powerful, unbiased method to uncover unexpected biological activities.[12] We will employ a high-content screening (HCS) approach to extract multi-parametric data from a diverse panel of cancer cell lines, which often exhibit dysregulated pathways that can be modulated by small molecules.

Experimental Protocol: High-Content Phenotypic Screening

-

Cell Line Panel Selection: Select a panel of 6-12 human cancer cell lines representing diverse tissue origins (e.g., MCF-7 (breast), A549 (lung), U-87 MG (glioblastoma), HCT116 (colon)).

-

Compound Treatment: Plate cells in 96- or 384-well microplates. Treat with a dose-response curve of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for apoptosis).

-

Multiplexed Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features:

-

Nuclei: Hoechst 33342 (for cell counting and nuclear morphology).

-

Cytoskeleton: Phalloidin-Alexa Fluor 488 (for cell shape and spreading).

-

Apoptosis Marker: Antibody against cleaved Caspase-3.

-

Cell Cycle Marker: Antibody against Phospho-Histone H3 (Ser10) for mitotic cells.

-

-

Automated Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use dedicated software to quantify multiple phenotypic parameters per cell, such as cell count (viability), nuclear size and intensity, cell area, and the intensity of apoptosis and mitosis markers.

Data Presentation: Hypothetical Phenotypic Screening Results

| Cell Line | IC50 (µM) | Primary Phenotypic Observation |

| MCF-7 | 12.5 | G2/M Cell Cycle Arrest |

| A549 | > 100 | No significant effect |

| U-87 MG | 8.2 | Induction of Apoptosis |

| HCT116 | 25.1 | G2/M Cell Cycle Arrest |

Visualization: Overall MoA Discovery Workflow

Caption: A multi-phase workflow for MoA elucidation.

Phase 2: Directed Mechanistic Assays

Based on the outputs from Phase 1 and the established pharmacology of the benzenesulfonamide scaffold, this phase involves targeted biochemical and biophysical assays.

Protocol 2A: Carbonic Anhydrase (CA) Inhibition Assay

Authoritative Grounding: The sulfonamide moiety is a classic zinc-binding group, making many benzenesulfonamides potent inhibitors of carbonic anhydrases.[2][13][14][15] Several CA isoforms (e.g., CA IX, XII) are implicated in cancer, making this a high-priority target class to investigate.[14]

Experimental Protocol: Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay

-

Enzyme and Compound Preparation: Obtain purified human CA isoforms (I, II, IX, and XII). Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

-

Reaction Initiation: Use a stopped-flow instrument. One syringe will contain the CA enzyme (e.g., 10 µM) pre-incubated with the test compound or vehicle. The second syringe will contain a CO₂-saturated solution.

-

Data Acquisition: Rapidly mix the two solutions. Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

-

Data Analysis: Calculate the initial rates of reaction. Determine the IC50 value for each isoform by plotting the percentage of enzyme inhibition against the compound concentration. Acetazolamide should be used as a positive control.

Protocol 2B: Kinase Inhibition Profiling

Authoritative Grounding: Benzenesulfonamide derivatives have been successfully developed as inhibitors of various protein kinases, including receptor tyrosine kinases and calcium/calmodulin-dependent protein kinases.[3][5][16] A broad kinase panel screen is the most efficient method to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screen (e.g., using a commercial service)

-

Service Selection: Engage a reputable contract research organization (CRO) offering kinase profiling services (e.g., Eurofins DiscoverX, Promega). Select a panel that covers a diverse range of the human kinome (e.g., 96 to 400 kinases).

-

Compound Submission: Provide the CRO with this compound at a specified concentration (typically 1 µM or 10 µM for a primary screen).

-

Assay Principle: Most platforms use in vitro assays that measure the consumption of ATP or the phosphorylation of a substrate, often employing fluorescence, luminescence, or radiometric detection.

-

Data Analysis: The CRO will provide a report detailing the percent inhibition for each kinase in the panel. Hits are typically defined as kinases inhibited by >50% at the screening concentration.

-

Follow-up: For any identified hits, perform secondary assays to determine the IC50 values and elucidate the mechanism of inhibition (e.g., ATP-competitive or allosteric).

Protocol 2C: Ion Channel Activity Assessment

Authoritative Grounding: Certain sulfonamide-containing compounds are known to modulate the activity of voltage-gated ion channels, such as sodium and potassium channels.[4][17][18][19] If phenotypic screening suggests effects on excitable cells (e.g., neurons, muscle cells) or if computational predictions point to ion channels, direct electrophysiological assessment is warranted.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line Selection: Use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., NaV1.7, KV3.1).

-

Cell Preparation: Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

-

Recording Configuration: Using a patch-clamp amplifier and micromanipulator, form a high-resistance (>1 GΩ) seal between a glass micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit ionic currents through the channel of interest.

-

Compound Application: After establishing a stable baseline current, perfuse the cell with a solution containing this compound at various concentrations.

-

Data Analysis: Measure the peak current amplitude and channel kinetics before and after compound application. Calculate the percent inhibition and determine the IC50. Known channel blockers (e.g., Tetrodotoxin for sodium channels) should be used as positive controls.

Visualization: Experimental Workflow for Kinase Hit Validation

Caption: Workflow for validating hits from a kinase screen.

Phase 3: Target Validation and Pathway Analysis

Once a primary molecular target is identified and confirmed through the assays in Phase 2, the final phase focuses on confirming this interaction in a cellular context and understanding its downstream consequences. This involves techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells, followed by proteomics and transcriptomics (RNA-seq) to map the global cellular response to target modulation. These advanced studies will ultimately connect the molecular interaction to the observed phenotype, providing a complete picture of the compound's mechanism of action.

References

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology.[Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.[Link]

-

ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore.[Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics.[Link]

-

A Review of Computational Methods for Predicting Drug Targets. Briefings in Bioinformatics.[Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules.[Link]

-

The Role of Phenotypic Screening in Drug Discovery. Technology Networks.[Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed.[Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules.[Link]

-

Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. Amino Acids.[Link]

-

Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry.[Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.[Link]

-

Phenotypic Screening. Sygnature Discovery.[Link]

-

The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Chemical Biology.[Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health.[Link]

-

Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. ACS Medicinal Chemistry Letters.[Link]

-

Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. ResearchGate.[Link]

-

The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

- 1. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchportal.tuni.fi [researchportal.tuni.fi]

- 4. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 8. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 12. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Preamble: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. From their initial breakthrough as antimicrobial agents to their contemporary roles in oncology and beyond, sulfonamides represent a privileged structure in drug design. This technical guide delves into the prospective biological activities of a largely unexplored subclass: derivatives of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. While direct and extensive research on this specific family of compounds remains nascent, this document serves as a comprehensive framework for their synthesis, evaluation, and potential mechanisms of action, drawing upon established principles and data from structurally analogous sulfonamides. We aim to provide researchers, scientists, and drug development professionals with a robust intellectual launchpad for initiating discovery programs centered on this promising chemical scaffold.

The Core Moiety: this compound - A Strategic Starting Point

The parent compound, this compound, presents a compelling foundation for derivatization. The strategic placement of its functional groups—the chloro and nitro substituents on the benzene ring and the diethylamino group on the sulfonamide nitrogen—offers multiple avenues for chemical modification. The electron-withdrawing nature of the chloro and nitro groups influences the overall electronic properties of the phenyl ring, which can be pivotal for molecular recognition by biological targets. The N,N-diethyl substitution provides a degree of lipophilicity and steric bulk that can be fine-tuned in subsequent derivatization strategies to optimize pharmacokinetic and pharmacodynamic properties.

The synthesis of the precursor, 4-chloro-3-nitrobenzene sulfonyl chloride, is a critical first step. A common synthetic route involves the chlorosulfonation of o-chloronitrobenzene.

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride

This protocol is based on established methods for the synthesis of sulfonyl chlorides.

Objective: To synthesize 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloronitrobenzene.

Materials:

-

o-Chloronitrobenzene

-

Chlorosulfonic acid

-

Petroleum ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a fume hood, carefully add o-chloronitrobenzene to a four-fold molar excess of chlorosulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Heat the reaction mixture to 120°C and maintain this temperature for 4 hours with constant stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from petroleum ether to obtain pure 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR and IR spectroscopy, to confirm its identity and purity.[1]

Derivatization Strategies: Expanding the Chemical Diversity

The 4-chloro-3-nitrobenzenesulfonamide scaffold can be readily diversified at several key positions to generate a library of novel compounds for biological screening. The primary sites for modification are the sulfonamide nitrogen and the aromatic ring.

N-Substituent Modification

The diethyl groups on the sulfonamide nitrogen can be replaced with a wide array of substituents to modulate the compound's physicochemical properties. This can be achieved by first synthesizing the parent 4-chloro-3-nitrobenzenesulfonamide and then performing N-dealkylation followed by N-alkylation or N-arylation with different moieties.

Aromatic Ring Functionalization

The nitro and chloro groups on the benzene ring offer handles for further chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This amino group can be acylated, alkylated, or used as a handle for the introduction of various heterocyclic systems.

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles, although the presence of the deactivating nitro and sulfonyl groups can make this challenging.

Prospective Biological Activities: A Landscape of Therapeutic Promise

Based on the extensive literature on analogous sulfonamide derivatives, we can anticipate a range of promising biological activities for derivatives of this compound.

Anticancer Potential

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with several compounds having reached clinical use.[2] The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in tumor progression or to induce apoptosis.

Potential Mechanisms of Action:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[3]

-

Tubulin Polymerization Inhibition: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

-

Kinase Inhibition: The sulfonamide scaffold can be incorporated into molecules that act as inhibitors of various protein kinases that are dysregulated in cancer.

-

Induction of Apoptosis: Novel sulfonamide derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Caption: A generalized workflow for the evaluation of anticancer activity.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of structurally related sulfonamide derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of novel this compound derivatives.

| Compound Class | Cell Line | Activity (GI50/IC50) | Reference |

| 2-alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamides | Colon (HCT-116), Renal (786-0), Melanoma (M14) | 0.33-1.08 µM | [5] |

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | Breast (MCF-7), Colon (HCT-116) | 2.5–5 µM | [6] |

| 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives | Liver (HepG2) | More potent than doxorubicin | [7] |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | CNS (SNB-19), Lung (NCI-H460) | PGI = 65.12, 55.61 | [4] |

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Potential Microbial Targets:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

-

Gram-negative bacteria: Such as Escherichia coli and Klebsiella pneumoniae.

-

Mycobacteria: Including Mycobacterium tuberculosis.

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized compounds

-